molecular formula C14H8F3NO3S B3023222 3-Nitro-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbaldehyde CAS No. 851975-11-6

3-Nitro-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbaldehyde

Cat. No. B3023222
M. Wt: 327.28 g/mol
InChI Key: ZLWIWPAQMKICRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to 3-Nitro-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbaldehyde has been explored in various studies. One such compound, 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, was prepared through three distinct methods: as a byproduct, by direct fluorination, and by fluorodenitration. These methods demonstrate the versatility in synthetic approaches for creating compounds with similar substitution patterns, which could be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of closely related isomers, such as 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and its counterpart, has been determined with the intent of forming a cocrystal. These compounds exhibit similar conformations with dihedral angles between the benzene rings, which could provide insight into the potential molecular conformation of 3-Nitro-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbaldehyde. Understanding these angles and packing patterns can be crucial for predicting the behavior and reactivity of the compound .

Chemical Reactions Analysis

The title compound from the first paper underwent nucleophilic aromatic substitution, which replaced the fluorine atom with various nucleophiles, leading to novel (pentafluorosulfanyl)benzenes. This reaction type is significant as it could be a potential pathway for further functionalization of the 3-Nitro-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbaldehyde molecule, depending on the position of the substituents and the nature of the nucleophiles involved .

Physical and Chemical Properties Analysis

The physical properties, such as crystal packing and intermolecular interactions, have been studied for isomers of 3-nitrobenzotrifluoride. These studies revealed that despite similar molecular conformations, the isomers did not form a cocrystal due to specific C-H...O interactions that promote phase separation. This information is pertinent as it suggests that 3-Nitro-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbaldehyde may also exhibit unique packing and intermolecular interactions, influencing its physical state and solubility .

properties

IUPAC Name

3-nitro-4-[3-(trifluoromethyl)phenyl]sulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO3S/c15-14(16,17)10-2-1-3-11(7-10)22-13-5-4-9(8-19)6-12(13)18(20)21/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWIWPAQMKICRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701206123
Record name 3-Nitro-4-[[3-(trifluoromethyl)phenyl]thio]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbaldehyde

CAS RN

851975-11-6
Record name 3-Nitro-4-[[3-(trifluoromethyl)phenyl]thio]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851975-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-4-[[3-(trifluoromethyl)phenyl]thio]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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